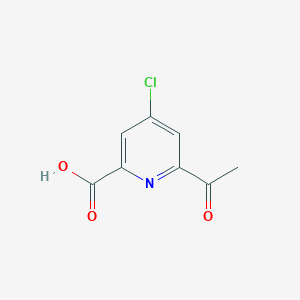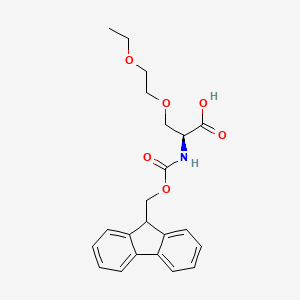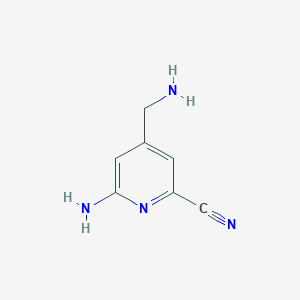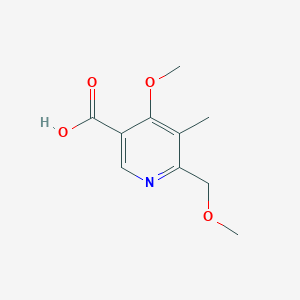
(4-Cyano-6-iodopyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-6-iodopyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyano-6-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation and Reduction: Hydrogenation catalysts for reduction; oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Amino or carboxylic acid derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
(4-Cyano-6-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Cyano-6-iodopyridin-2-YL)acetic acid is largely dependent on its application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
(4-Cyano-2-pyridyl)acetic acid: Lacks the iodine atom, which may affect its reactivity and applications.
(6-Iodo-2-pyridyl)acetic acid: Lacks the cyano group, which may influence its biological activity and chemical properties.
Uniqueness: (4-Cyano-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H5IN2O2 |
|---|---|
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
2-(4-cyano-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
NSONWBNKDZWLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)







